1H-Indole-2-methanol, alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl-
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Overview
Description
1H-Indole-2-methanol, alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound, in particular, features a unique combination of functional groups, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-methanol, alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl- typically involves multi-step organic reactions. One common approach might include:
Formation of the Indole Core: Starting with a precursor such as aniline, the indole core can be synthesized through a Fischer indole synthesis.
Introduction of the Methanol Group: The 2-position methanol group can be introduced via a Grignard reaction or other nucleophilic addition reactions.
Alpha-Methylation: The alpha-methyl group can be added using methylation reagents such as methyl iodide in the presence of a base.
Phenylsulfonyl Group Addition: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride.
Pyridinyl Group Addition: The pyridinyl group can be added via a coupling reaction, such as a Suzuki coupling, using appropriate pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-methanol, alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to remove the sulfonyl group or reduce the pyridinyl ring using reducing agents like LiAlH4.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: HNO3, Br2, Cl2
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of reduced indole or pyridine derivatives
Substitution: Formation of halogenated or nitrated indole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Indole-2-methanol, alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl- would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-methanol: Lacks the alpha-methyl, phenylsulfonyl, and pyridinyl groups.
Alpha-methyl-1-(phenylsulfonyl)-indole: Lacks the methanol and pyridinyl groups.
Alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl-ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness
1H-Indole-2-methanol, alpha-methyl-1-(phenylsulfonyl)-alpha-4-pyridinyl- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
40899-89-6 |
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Molecular Formula |
C21H18N2O3S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)indol-2-yl]-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C21H18N2O3S/c1-21(24,17-11-13-22-14-12-17)20-15-16-7-5-6-10-19(16)23(20)27(25,26)18-8-3-2-4-9-18/h2-15,24H,1H3 |
InChI Key |
SPWJGMUNZCZADU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)(C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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